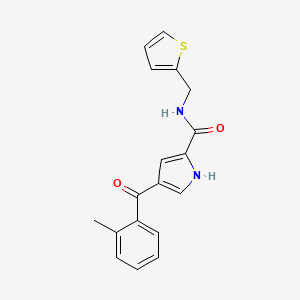

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

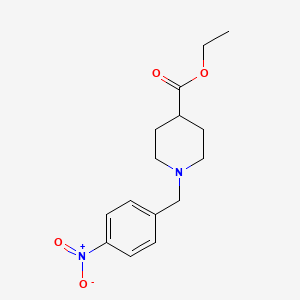

The compound “4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a 2-thienylmethyl group, which is a sulfur-containing aromatic ring attached to a methyl group . The compound also contains a carboxamide group, which is a common functional group in organic chemistry.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The pyrrole ring, for example, is known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Electropolymerization

The compound 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, related to pyrrole derivatives, finds application in synthesis and electropolymerization processes. For instance, N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole has been prepared and is electropolymerizable, showing stable polymer films up to +1.2 V Vs Ag/AgCl (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Synthesis of Carboxamide Derivatives

Carboxamide derivatives, including those similar to the queried compound, have been synthesized for various applications. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against different cancer cell lines (Deady et al., 2003).

Novel Optical Properties in Conducting Polymers

New types of pyrrole derivatives, akin to the compound , have been synthesized and exhibit novel optical properties in their conducting polymer form. These properties include improved stability, lower band gaps, and better long-term stability, making them significant for various applications (Soyleyici et al., 2013).

Antibacterial and Antifungal Agents

Derivatives of pyrrole-2-carboxamide, structurally similar to the compound , have been designed and synthesized as potent antibacterial agents. These derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties (Mane et al., 2017).

Chemoselective Thionation-Cyclization

The compound is related to thiazole derivatives, which have been synthesized through chemoselective thionation-cyclization of functionalized enamides. This process involves using precursors that can introduce various functionalities into thiazoles, contributing to diverse applications (Kumar, Parameshwarappa, & Ila, 2013).

Synthesis of Pyrido[3,2-f][1,4]thiazepines

The synthesis of novel pyrido[3,2-f][1,4]thiazepines, which can be related to the queried compound, has been reported. These compounds exhibit interesting coupling reactions and potential as pharmacological agents (Faty, Youssef, & Youssef, 2011).

Multicomponent Synthesis of Thieno[2,3-b]pyridines

Functionalized thieno[2,3-b]pyridines, related to the compound of interest, have been synthesized using multicomponent condensation reactions. These compounds have diverse applications due to their functionalized nature and potential in drug discovery (Dyachenko et al., 2019).

Propiedades

IUPAC Name |

4-(2-methylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJJCSWNNUCIFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)